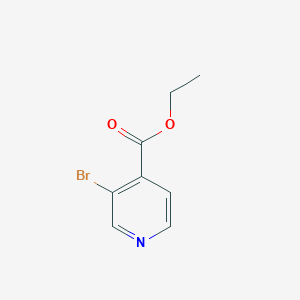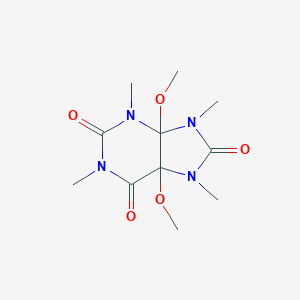
Ethyl 3-bromoisonicotinate
Vue d'ensemble
Description
Ethyl 3-bromoisonicotinate is a chemical compound with the CAS Number: 13959-01-8 and Molecular Weight: 230.06 . It is stored in dry conditions at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of Ethyl 3-bromoisonicotinate involves the use of triethylamine in tetrahydrofuran at 0°C for 1 hour. This is followed by the addition of ammonia in tetrahydrofuran for 0.25 hours .Molecular Structure Analysis
Ethyl 3-bromoisonicotinate contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Chemical Reactions Analysis
The bromination of organic molecules, such as Ethyl 3-bromoisonicotinate, has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Physical And Chemical Properties Analysis
Ethyl 3-bromoisonicotinate has a molecular weight of 230.06 . It is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
1. Chemistry Education
Ethyl 3-bromoisonicotinate and its derivatives have been referenced in educational contexts, particularly in chemistry teaching. A study emphasized the practicality of incorporating research study topics like Ethyl bromide in chemistry classes to enhance student involvement and understanding of the subject matter through class discussions and research method summarizations (Han Li-rong, 2010).
2. Polymerization Processes
In polymer science, Ethyl 3-bromoisonicotinate-related compounds have been used in polymerization processes. For instance, Ethyl-3-(acryloyloxy)methyloxetane, a compound related to Ethyl 3-bromoisonicotinate, was polymerized using Atom Transfer Radical Polymerization (ATRP), showcasing the role of ethyl and bromo groups in such chemical processes (N. K. Singha, B. Ruiter, U. Schubert, 2005).
3. Catalysis and Chemical Reactions
Ethyl 3-bromoisonicotinate-related chemicals have been utilized as catalysts and intermediates in various chemical reactions:
- Copper-catalyzed N-formylation of amines utilized Ethyl bromodifluoroacetate, highlighting the compound's role in facilitating complex chemical transformations (Xiao-fang Li et al., 2018).
- The compound played a crucial role in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclisation reactions onto azoles (S. M. Allin et al., 2005).
- A coenzyme NADH model-mediated reaction involving Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, related to Ethyl 3-bromoisonicotinate, revealed insights into debromination and cyclization reactions (X. Fang et al., 2006).
4. Material Science and Engineering
Ethyl 3-bromoisonicotinate-related compounds have been instrumental in the field of material science, particularly in the engineering of frameworks and structures at the molecular level:
- Ionic liquids involving ethyl and bromo groups have been used for the synthesis and crystallization of coordination polymers, displaying the compound's significance in creating complex chemical structures (J. Liao et al., 2006).
- Zirconium-based metal-organic frameworks (Zr-MOFs) functionalized by ethyl, bromo, and other groups demonstrated the potential of these compounds in enhancing catalytic performance and structural tunability (Ning Huang et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIRIIDTCRPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568952 | |
| Record name | Ethyl 3-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromoisonicotinate | |
CAS RN |
13959-01-8 | |
| Record name | Ethyl 3-bromopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)









![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)
